molecular formula C21H21ClN2O2 B2593464 2-(4-chlorophenyl)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 946288-72-8

2-(4-chlorophenyl)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2593464
CAS No.: 946288-72-8
M. Wt: 368.86
InChI Key: FRKSMJYTEYLPQU-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a cyclopropanecarbonyl group, and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.

    Cyclopropanecarbonyl Group Addition: The cyclopropanecarbonyl group can be added through a reaction with cyclopropanecarbonyl chloride in the presence of a base.

    Final Acetamide Formation: The final step involves the formation of the acetamide linkage through a reaction with acetic anhydride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Biological Probes: Used as a probe to study biological pathways and interactions.

    Enzyme Inhibition: Potential inhibitor of specific enzymes involved in disease pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Polymer Synthesis: Used in the synthesis of polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    DNA Intercalation: Potential to intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-5-yl)acetamide
  • 2-(4-chlorophenyl)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Uniqueness

  • Structural Differences : The position of the substituents on the tetrahydroquinoline ring can significantly affect the compound’s properties.
  • Reactivity : Differences in reactivity due to the position of the substituents.
  • Biological Activity : Variations in biological activity and potential therapeutic applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c22-17-7-3-14(4-8-17)12-20(25)23-18-9-10-19-16(13-18)2-1-11-24(19)21(26)15-5-6-15/h3-4,7-10,13,15H,1-2,5-6,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKSMJYTEYLPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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